Caffeine-trimethyl-13C3
Overview
Description
Caffeine-13C3 (CRM) is a certified reference material used primarily for the quantification of caffeine in various samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is isotopically labeled with carbon-13, making it an essential tool in analytical chemistry for accurate and precise measurements .
Mechanism of Action
Target of Action
Caffeine-trimethyl-13C3, an isotopic analogue of caffeine, primarily targets adenosine receptors in the central nervous system . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
This compound acts as an antagonist at adenosine receptors. It binds to these receptors, blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. This blockage results in increased neuronal activity and the release of other neurotransmitters such as dopamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purinergic signaling pathway. By blocking adenosine receptors, this compound inhibits the action of adenosine, leading to increased levels of cyclic AMP (cAMP). This increase in cAMP levels triggers a series of downstream effects, including the release of neurotransmitters and the stimulation of heart muscle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of regular caffeine. It is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound is influenced by factors such as the rate of absorption, the extent of protein binding, and the rate of metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include increased neuronal activity, stimulation of the central nervous system, and increased release of neurotransmitters. These effects result in increased alertness, decreased fatigue, and improved cognitive performance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the stability of the compound. Additionally, individual factors such as age, sex, and genetic variations can influence the metabolism and action of this compound .
Biochemical Analysis
Biochemical Properties
Caffeine-trimethyl-13C3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is similar to those of regular caffeine, given their structural similarity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-13C3 involves the incorporation of carbon-13 isotopes into the caffeine molecule. This is typically achieved through a series of chemical reactions starting from labeled precursors. The process involves the methylation of labeled theobromine or theophylline, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of Caffeine-13C3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the final product. The compound is then formulated into a solution, typically in methanol, for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Caffeine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of caffeine.
Reduction: Although less common, reduction reactions can modify the caffeine molecule.
Substitution: This involves the replacement of one functional group with another, often used in the synthesis of labeled caffeine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield compounds like paraxanthine and theobromine .
Scientific Research Applications
Caffeine-13C3 is widely used in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Caffeine: The natural stimulant found in coffee, tea, and other beverages.
Theobromine: A related compound found in chocolate, with similar but milder stimulant effects.
Theophylline: Used medically to treat respiratory diseases like asthma.
Uniqueness
Caffeine-13C3 is unique due to its isotopic labeling, which allows for precise quantification and tracing in various analytical applications. This makes it an invaluable tool in research and industry, providing insights that are not possible with unlabeled compounds .
Properties
IUPAC Name |
1,3,7-tri((113C)methyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437172 | |
Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78072-66-9 | |
Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78072-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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